1-(5-amino-1H-indol-3-yl)ethanone
Description
1-(5-Amino-1H-indol-3-yl)ethanone is a substituted indole derivative characterized by an acetyl group at the 3-position and an amino group at the 5-position of the indole ring.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(5-amino-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,11H2,1H3 |
InChI Key |
CARZFISDSVUPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-amino-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form indoles . Another method includes the use of methanesulfonic acid in methanol under reflux conditions .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes, including cyclization reactions and catalytic methods. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(5-amino-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(5-amino-1H-indol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-amino-1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Indolyl Ethanones
1-(5-Chloro-1H-indol-3-yl)ethanone
- Structure: Chlorine replaces the amino group at the 5-position.
- Properties : Molecular weight = 193.63 g/mol; CAS 51843-24-3.
- Activity: Chlorinated analogs are common in antimalarial research. For example, 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone showed IC50 = 90 nM against Plasmodium falciparum, outperforming chloroquine (IC50 = 240 nM) .
- Synthesis : Intermediate in Suzuki coupling reactions (e.g., with Pd catalysts) .
1-(5-Bromo-1H-indol-3-yl)ethanone
- Activity: Brominated derivatives, such as 1-(5-bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone, exhibit pIC50 = 7.8893 against malaria parasites, comparable to chloroquine (pIC50 = 7.5528) .
Nitro-Substituted Indolyl Ethanones
1-(5-Nitro-1H-indol-3-yl)ethanone
- Structure : Nitro group at the 5-position.
- Activity: Derivatives like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone show superior antimalarial activity (pIC50 = 8.2129) due to enhanced electron-withdrawing effects .
- Thermodynamic Stability : Nitro groups may reduce solubility but improve binding to parasitic targets .
1-(7-Nitro-1H-indol-3-yl)ethanone
Thioether-Functionalized Derivatives
Compounds like 1-(1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone (IC50 = 240 nM) and 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone (IC50 = 90 nM) demonstrate that thioether linkages enhance antimalarial potency by facilitating target interaction (e.g., with Plasmodium enzymes) .
Piperidinyl and Azole Derivatives
- Molecular weight = 287.31 g/mol .
- α-Azole Derivatives: Compounds like 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone are explored for enantioselective reductions in microbiological systems .
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